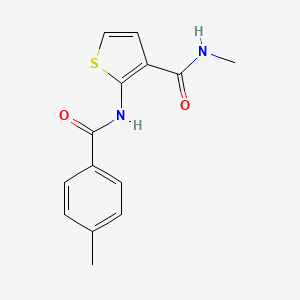![molecular formula C20H16Cl2N2O3 B2485137 N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 941930-74-1](/img/structure/B2485137.png)
N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide involves multiple steps, including chlorination, methoxylation, and carboxamide formation. Studies on similar compounds have demonstrated that efficient synthesis routes often involve nucleophilic substitution reactions, condensation, and the use of catalysts to improve yield and selectivity. For example, the synthesis of related pyridine and pyrazole derivatives has been achieved through multi-step reactions that include specific conditions to incorporate chloro, methoxy, and carboxamide groups into the molecule (Kumar et al., 2004).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple functional groups attached to a pyridine or pyrazole core. X-ray crystallography studies provide detailed insights into the planarity of the core ring, the spatial arrangement of substituents, and intermolecular interactions, such as hydrogen bonding, that influence the compound's crystal packing and stability. For instance, structural analysis of similar molecules has revealed isostructural relationships and hydrogen-bonded sheet formations that are critical for understanding the molecular conformation and its implications on reactivity and physical properties (Trilleras et al., 2009).
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding in Anticonvulsant Enaminones
Research on hydrogen bonding within anticonvulsant enaminones has revealed insights into the structural characteristics of related compounds. The study by Kubicki, Bassyouni, and Codding (2000) focused on the crystal structures of three enaminones, highlighting the role of hydrogen bonding in their molecular configurations. This research provides foundational knowledge on the structural aspects that could influence the activity of related compounds, including N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide (Kubicki, Bassyouni, & Codding, 2000).
Aromatic Polyamides with Electrochromic Properties
The development of novel aromatic polyamides featuring pendent 4,4′-dimethoxy-substituted triphenylamine (TPA) units, as explored by Chang and Liou (2008), showcases the potential of N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide in the field of material science. These polyamides exhibit excellent thermal stability, solubility, and electrochromic properties, which could be relevant for applications in smart windows and displays (Chang & Liou, 2008).
Synthesis and Characterization of Novel Compounds
The synthesis of novel compounds, such as those detailed in studies on pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related derivatives, highlights the chemical versatility and potential for the development of new pharmacologically active agents. These studies provide a foundation for understanding how N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide could be utilized in synthesizing compounds with potential therapeutic benefits (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antipathogenic Activity of Thiourea Derivatives
Research into the antipathogenic activity of thiourea derivatives, as conducted by Limban, Marutescu, and Chifiriuc (2011), demonstrates the biomedical applications of compounds related to N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide . Their work on the synthesis, characterization, and evaluation of thiourea derivatives for antibacterial and antifungal activities underscores the potential of such compounds in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3/c1-27-18-8-7-15(21)10-17(18)23-20(26)14-6-9-19(25)24(12-14)11-13-4-2-3-5-16(13)22/h2-10,12H,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUBUTDGGKOJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

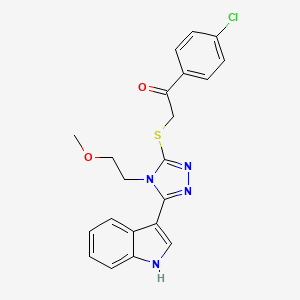
![Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B2485055.png)

![5-Bromo-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2485059.png)
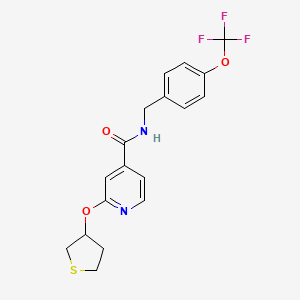
![2-[3-(4-fluorophenyl)sulfonyl-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2485062.png)
![2-[(4-Chlorophenoxy)methyl]-1,4-dioxane](/img/structure/B2485064.png)
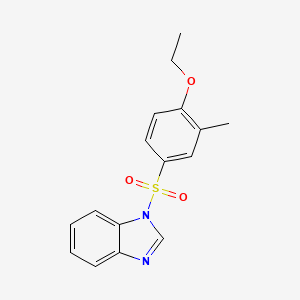


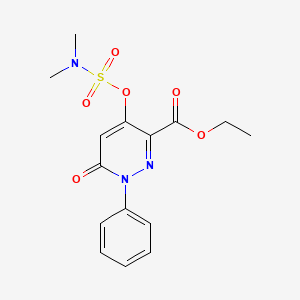

![3-[(Dimethylamino)methylene]-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B2485075.png)
